Melting Point: A 9–11 °C Lower Value vs. Monomethyl Analog Improves Handling and Crystallization Screening
Methyl 4-amino-3,5-dimethylbenzoate exhibits a melting point of 106–107 °C, which is 9–11 °C lower than the melting point of its closest monomethyl analog, methyl 4-amino-3-methylbenzoate (115–117 °C) [1]. This moderate depression in melting point, while both compounds remain crystalline solids at ambient temperature, can facilitate differential scanning calorimetry (DSC) screening for polymorph identification and may simplify melt-based formulation or hot-stage microscopy studies .
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 106–107 °C |
| Comparator Or Baseline | Methyl 4-amino-3-methylbenzoate (CAS 18595-14-7): 115–117 °C |
| Quantified Difference | Target compound melts 9–11 °C lower |
| Conditions | Reported literature values; purity ≥97% for target, ≥98% for comparator |
Why This Matters
A lower melting point can reduce energy requirements for melt-based processing and enables clearer thermal transitions for analytical characterization, which is particularly relevant for early-stage polymorph screening in pharmaceutical development.
- [1] Carl Roth. Methyl 4-amino-3-methylbenzoate (CAS 18595-14-7). Melting Point: 116 °C. https://www.carlroth.com/com/en/aromatic-compounds/methyl-4-amino-3-methylbenzoate/p/cp97.1 View Source
